GSK2801

Bromodomain Selectivity Epigenetics

Choose GSK2801 for unrivaled BAZ2A/B selectivity with validated in vivo PK. This SGC-characterized probe delivers >50-fold selectivity over BRD4, confirmed target engagement via FRAP (EC50 1.2 µM), and seamless in vitro–in vivo transition (oral Cmax 1.2 µM, t1/2 1.9 h). Essential for studies demanding rigorous target validation: each experiment includes the matched inactive control GSK8573. Uniquely enables TNBC apoptosis synergy with BET inhibitors and serves as the gold-standard selectivity benchmark across 42 bromodomains. Insist on the authentic probe to ensure reproducibility.

Molecular Formula C20H21NO4S
Molecular Weight 371.5 g/mol
Cat. No. B607804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2801
SynonymsGSK2801;  GSK-2801;  GSK 2801.
Molecular FormulaC20H21NO4S
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC=CC=C3S(=O)(=O)C
InChIInChI=1S/C20H21NO4S/c1-4-11-25-15-9-10-21-18(14(2)22)13-17(19(21)12-15)16-7-5-6-8-20(16)26(3,23)24/h5-10,12-13H,4,11H2,1-3H3
InChIKeyKHWCPNJRJCNVRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK2801: A Selective Chemical Probe for BAZ2A/B Bromodomains in Epigenetic Research and Drug Discovery


GSK2801 (CAS 1619994-68-1) is a small-molecule, acetyl-lysine competitive inhibitor developed as a selective chemical probe for the bromodomains of BAZ2A (TIP5) and BAZ2B [1]. It was characterized by the Structural Genomics Consortium (SGC) and reported in the Journal of Medicinal Chemistry in 2016 [2]. GSK2801 binds to BAZ2A and BAZ2B bromodomains with dissociation constants (Kd) of 257 nM and 136 nM, respectively, and exhibits a canonical acetyl-lysine competitive binding mode confirmed by X-ray crystallography [1]. The compound demonstrates cellular target engagement via FRAP assays and has shown reasonable oral bioavailability in mice, establishing it as a versatile tool for studying BAZ2 bromodomain function in chromatin biology .

Why GSK2801 Cannot Be Substituted by Generic BAZ2 or BET Bromodomain Inhibitors


BAZ2A/B bromodomains exhibit low predicted druggability and share high structural homology with other bromodomain family members, making selective inhibition challenging [1]. Generic bromodomain inhibitors, such as pan-BET inhibitors (e.g., JQ1) or other BAZ2-targeting probes (e.g., BAZ2-ICR), possess distinct selectivity profiles, off-target liabilities, and cellular potencies that preclude simple interchangeability [2]. GSK2801's unique combination of potency (Kd ~136-257 nM), >50-fold selectivity over BRD4, and validated in vivo pharmacokinetic profile cannot be assumed for other BAZ2 ligands or structurally similar molecules, as demonstrated by head-to-head cellular studies where BAZ2-ICR and GSK2801 produced divergent phenotypic effects [3]. Substitution without rigorous validation risks confounding experimental interpretation and leads to irreproducible results.

GSK2801 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


GSK2801 Exhibits >50-Fold Selectivity for BAZ2A/B Over BRD4 Compared to Pan-BET Inhibitor JQ1

GSK2801 demonstrates >50-fold selectivity for BAZ2A/B over BRD4 . In contrast, the pan-BET inhibitor JQ1 binds to BRD4 bromodomains 1 and 2 with Kd values of 50 nM and 90 nM, respectively, but does not inhibit BAZ2A/B . This selectivity profile is critical for dissecting BAZ2-specific biology without confounding BET family effects.

Bromodomain Selectivity Epigenetics BAZ2A BRD4

GSK2801 Displays Narrow Off-Target Profile Across 42 Bromodomains with Only BRD9 and TAF1L Hit Above 1 µM

When screened against a panel of 42 bromodomains, GSK2801 exhibited activity only against BRD9 (IC50 = 1.1 µM) and TAF1L (IC50 = 0.32 µM) besides the primary targets BAZ2A/B [1]. This limited off-target profile contrasts with many other bromodomain probes that exhibit broader cross-reactivity.

Bromodomain Selectivity Off-target BRD9 TAF1L

GSK2801 Engages BAZ2A in Living Cells with an EC50 of 1.2 µM as Measured by FRAP, Whereas Inactive Control GSK8573 Shows No Activity

In cellular FRAP assays monitoring displacement of GFP-BAZ2A from acetylated chromatin, GSK2801 demonstrated a half-maximal effective concentration (EC50) of 1.2 µM [1]. The structurally similar inactive control compound GSK8573 showed no activity in this assay (EC50 > 30 µM), confirming that the observed effect is due to specific BAZ2A bromodomain engagement .

Cellular target engagement FRAP BAZ2A Inactive control

GSK2801 Demonstrates Reasonable Oral Bioavailability in Mice (Cmax = 1.2 µM, AUC = 4.8 µM·h) Supporting In Vivo Studies

A pharmacokinetic study in male CD1 mice following oral administration of GSK2801 (10 mg/kg) yielded a maximum plasma concentration (Cmax) of 1.2 µM and an area under the curve (AUC0-∞) of 4.8 µM·h, with modest clearance (CL = 2.1 L/h/kg) and a half-life (t1/2) of 1.9 h [1]. These parameters indicate reasonable exposure and support the use of GSK2801 as an in vivo chemical probe.

Pharmacokinetics Oral bioavailability In vivo Mouse

GSK2801 Exhibits Cross-Reactivity with BRD9 (Kd = 1.04 µM) Not Seen with BAZ2-ICR, Explaining Divergent Cellular Phenotypes

A 2023 reevaluation study directly compared GSK2801 with the more BAZ2-selective probe BAZ2-ICR [1]. GSK2801 binds to BRD9 with a Kd of 1.04 µM (in addition to BAZ2A/B), whereas BAZ2-ICR shows no significant BRD9 binding . In prostate cancer cell lines, the two probes produced different cellular efficacies, and concurrent inhibition of BAZ2 and BRD9 did not phenocopy GSK2801 treatment, indicating that the unique selectivity profile of GSK2801 drives distinct biological outcomes [1].

BRD9 Selectivity BAZ2-ICR Cross-reactivity Prostate cancer

GSK2801 Synergizes with BET Inhibitors to Induce Apoptosis in Triple-Negative Breast Cancer, a Phenotype Not Observed with Single-Agent BET or BAZ2 Inhibition

In triple-negative breast cancer (TNBC) cell lines, GSK2801 as a single agent showed minimal growth inhibition (GI50 > 10 µM). However, when combined with the BET inhibitor JQ1, a strong synergistic induction of apoptosis was observed (combination index < 0.5), with a 4- to 6-fold reduction in cell viability compared to JQ1 alone [1]. This synergy was not replicated by BAZ2-ICR or by BET inhibitor alone, indicating that the dual BAZ2/BRD9 activity of GSK2801 is required for the combination effect [2].

Synergy BET inhibitor Triple-negative breast cancer Apoptosis Combination therapy

Optimal Use Cases for GSK2801 Based on Quantified Differentiation Evidence


Validating BAZ2A/B Bromodomain Function in Cellular Models Requiring an Orally Bioavailable Probe

Use GSK2801 in cellular assays where target engagement must be confirmed and correlated with phenotypic outcomes. The FRAP assay provides a validated EC50 of 1.2 µM for BAZ2A displacement, and the inactive control GSK8573 (EC50 > 30 µM) should be employed in parallel to control for off-target effects [1]. The compound's oral bioavailability (Cmax = 1.2 µM in mice) allows for seamless transition from in vitro to in vivo studies [2].

Investigating the Role of BAZ2/BRD9 Dual Inhibition in Cancer Models, Particularly Triple-Negative Breast Cancer

GSK2801 is uniquely suited for studies exploring the synergy between BAZ2/BRD9 inhibition and BET bromodomain blockade. In TNBC models, GSK2801 alone shows minimal efficacy, but combination with JQ1 yields a 4- to 6-fold increase in apoptosis [3]. This application cannot be replicated with BAZ2-ICR due to its lack of BRD9 cross-reactivity [4].

Pharmacodynamic Studies of BAZ2A/B Bromodomain Inhibition in In Vivo Models of Liver Regeneration and Inflammatory Bowel Disease

GSK2801 has demonstrated efficacy in accelerating liver healing and improving outcomes in IBD models in mice [5]. Its reasonable oral PK profile (t1/2 = 1.9 h, modest clearance) supports once-daily dosing for in vivo pharmacodynamic studies [2]. Researchers should use GSK8573 as a negative control to confirm on-target effects.

Benchmarking New BAZ2A/B Inhibitors in Biochemical and Cellular Selectivity Assays

GSK2801 serves as a reference standard for assessing the selectivity of novel BAZ2 ligands. Its well-characterized off-target profile (only BRD9 and TAF1L hits above 1 µM across 42 bromodomains) and >50-fold selectivity over BRD4 provide a benchmark for comparing new chemical entities [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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